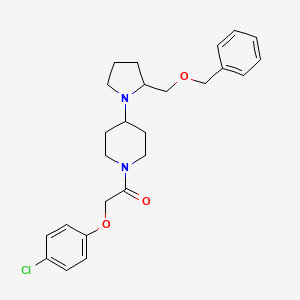
1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone is a useful research compound. Its molecular formula is C25H31ClN2O3 and its molecular weight is 442.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C27H36N2O3, with a molecular weight of approximately 436.596 g/mol. Its structure comprises several notable functional groups, including:
- Benzyloxy group : Enhances lipophilicity and may influence receptor interactions.
- Pyrrolidine and piperidine rings : Contribute to the compound's ability to interact with various biological targets.
- Chlorophenoxy moiety : Potentially involved in modulating biological activity through receptor binding.
This intricate structure suggests multiple pathways for interaction within biological systems, making it a candidate for further pharmacological exploration.
Biological Activity
Preliminary studies indicate that This compound may exhibit a range of biological activities, including:
- Neuroactive properties : The presence of piperidine and pyrrolidine rings suggests potential interactions with neurotransmitter systems.
- Antidepressant effects : Similar compounds have shown promise as GlyT1 inhibitors, which are linked to antidepressant activity.
- Anti-inflammatory properties : The chlorophenoxy group may play a role in modulating inflammatory responses.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Receptor modulation : The compound may act as an antagonist or agonist at various neurotransmitter receptors, influencing mood and cognitive function.
- Inhibition of reuptake transporters : Similar compounds have been noted for their ability to inhibit serotonin or norepinephrine reuptake, enhancing their availability in the synaptic cleft.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Neuroactivity | Potential modulation of neurotransmitter systems | |
| Antidepressant | GlyT1 inhibition leading to mood enhancement | |
| Anti-inflammatory | Modulation of cytokine release |
Notable Research Studies
- Study on Neuroactive Properties : A study investigating similar piperidine derivatives highlighted their ability to bind at serotonin receptors, suggesting a pathway for antidepressant effects. The findings indicate that modifications in the structure can enhance binding affinity and selectivity towards specific receptor subtypes.
- Anti-inflammatory Effects : Research has shown that compounds with similar chlorophenoxy groups can inhibit pro-inflammatory cytokines in vitro. This suggests that the compound may possess anti-inflammatory properties that warrant further exploration in vivo.
- Pharmacokinetic Studies : Initial pharmacokinetic assessments indicate favorable absorption characteristics, with predictions of good blood-brain barrier permeability based on structural analysis. This is crucial for neuroactive compounds aiming to exert central nervous system effects.
属性
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN2O3/c26-21-8-10-24(11-9-21)31-19-25(29)27-15-12-22(13-16-27)28-14-4-7-23(28)18-30-17-20-5-2-1-3-6-20/h1-3,5-6,8-11,22-23H,4,7,12-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCKJKASCLAEMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl)COCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














